molecular formula C21H45N3O12Si3 B1583325 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- CAS No. 26115-70-8

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-

Cat. No. B1583325
CAS RN: 26115-70-8
M. Wt: 615.8 g/mol
InChI Key: QWOVEJBDMKHZQK-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-, also known as triallyl isocyanurate (TAIC), is a versatile monomer widely employed in polymer synthesis as a crosslinking agent or co-monomer . It is commonly used in various applications, including rubber and plastic industries, coatings, adhesives, elastomers .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.2658. It has a refractive index of 1.513 (lit.) and a boiling point of 149-152 °C/4 mmHg (lit.). The density is 1.159 g/mL at 25 °C (lit.) .

Scientific Research Applications

Molecular and Crystal Structure Analysis

Research has shown that the molecular and crystal structures of complexes involving 1,3,5-Triazine derivatives are significantly influenced by intra- and intermolecular contacts between different-polarity groups of the complex molecules. This finding is critical in understanding the behavior of these complexes in various solvents and could have implications in materials science and crystallography (Romanova et al., 2000).

Synthesis and Transformation Processes

Several studies have focused on the synthesis and transformation of 1,3,5-Triazine derivatives. For instance, the conversion of 2,4,6-Trimethoxy-1,3,5-triazine into 1,3,5-trimethyl-2,4,6-trioxohexahydro-s-triazine, revealing the structural transformations these compounds can undergo. These transformations are essential for creating new compounds with potential applications in various fields, including pharmaceuticals (Handelsman-Benory et al., 1995).

Applications in Membrane Technology

A study has demonstrated the use of a derivative of 1,3,5-Triazine, specifically 2,4,6-Tris[3(triethoxysilyl)-1-propoxy]-1,3,5-triazine (TTESPT), as a precursor for preparing membranes. The membranes derived from TTESPT showed significant selectivity in separation applications, indicating potential use in industrial separation processes (Ibrahim et al., 2014).

Potential in Photopolymerization and Dental Applications

Research has explored the synthesis and photopolymerization of Thiol-Modified Triazine-Based Monomers and Oligomers. These compounds, specifically 1,3,5-tris(3mercaptopropyl)-1,3,5-triazine-2,4,6-trione, have shown promise in thiol-ene photopolymerizations with applications in coatings and dental restoratives. Their performance, especially in dental filling composites, has been evaluated and discussed, highlighting their potential in this field (Reinelt et al., 2014).

Synthesis of Bioactive Compounds

Triazine derivatives, including those based on 1,3,5-Triazine, have been extensively used to create bioactive compounds. These derivatives have applications in pharmaceuticals, materials, and agrochemicals. The ease of functionalization of the 1,3,5-triazine core has made it a valuable scaffold for generating diverse molecular libraries with significant biological activity (Banerjee, Brown, & Weerapana, 2013).

properties

IUPAC Name

1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45N3O12Si3/c1-28-37(29-2,30-3)16-10-13-22-19(25)23(14-11-17-38(31-4,32-5)33-6)21(27)24(20(22)26)15-12-18-39(34-7,35-8)36-9/h10-18H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOVEJBDMKHZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N3O12Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127778-65-8
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID2044896
Record name 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione
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Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-(trimethoxysilyl)propyl))-
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Product Name

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-

CAS RN

26115-70-8
Record name Tris[3-(trimethoxysilyl)propyl] isocyanurate
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Record name Tris(3-(trimethoxysilyl)propyl) isocyanurate
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-
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Record name 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione
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Record name 1,3,5-tris[3-(trimethoxysilyl)propyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Record name TRIS(3-(TRIMETHOXYSILYL)PROPYL) ISOCYANURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ White - 2013 - search.proquest.com
Safety assessment relating to the presence of impurities, residual materials and contaminants in vaccines is a focus area of research at the United States Food and Drug Administration (…
Number of citations: 3 search.proquest.com

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